![molecular formula C9H10BrN3 B1528418 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine CAS No. 1296224-38-8](/img/structure/B1528418.png)
6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine
Overview
Description
6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. It has a molecular formula of C9H10BrN3 and an average mass of 240.100 Da .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine consists of a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 6-position and an isopropyl group at the 2-position .Scientific Research Applications
Synthesis and Biological Activity
6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine serves as a key intermediate in the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives. These compounds exhibit a broad range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The synthesis techniques often involve multi-step reactions including condensation, cyclization, and functional group transformations to create structurally diverse molecules that can be screened for various biological activities (Rahmouni et al., 2016).
Anticancer and Enzymatic Inhibition
Derivatives of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine have been found to possess significant anticancer activity. These derivatives can act as potent inhibitors of specific enzymes associated with cancer growth, making them valuable in the design of new anticancer drugs. Studies have highlighted their inhibitory effects on enzymes like glycine amidinotransferase, providing a promising approach to cancer treatment (Radi et al., 2013).
Antimicrobial and Antifungal Properties
Compounds synthesized from 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine have demonstrated antimicrobial and antifungal activities. These compounds have been tested against a variety of pathogens, showing potential as new antimicrobial agents. Their structure-activity relationship (SAR) studies offer insights into designing more effective antimicrobial drugs (Beyzaei et al., 2017).
Photophysical Properties and Material Science Applications
Beyond biomedical applications, pyrazolo[1,5-a]pyrimidine derivatives, related to 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine, have garnered attention in material science due to their significant photophysical properties. These properties make them suitable for various applications in material science, including the development of new materials with specific optical characteristics (Arias-Gómez et al., 2021).
Synthesis of Systemic Fungicides
Analogues of carboxin synthesized from pyrazolo[1,5-a]pyrimidine structures, similar to 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine, have shown promising results as systemic fungicides. These compounds offer a new approach to controlling fungal diseases in crops, highlighting the versatility of pyrazolo[1,5-a]pyrimidine derivatives in agricultural chemistry (Huppatz, 1985).
Mechanism of Action
Target of Action
The primary target of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine prevents cells from entering the S phase, thereby halting cell division .
Result of Action
The result of 6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine’s action is the significant inhibition of cell growth . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM .
properties
IUPAC Name |
6-bromo-2-propan-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-6(2)8-3-9-11-4-7(10)5-13(9)12-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPYENKJJALUMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C=C(C=NC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-isopropylpyrazolo[1,5-a]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



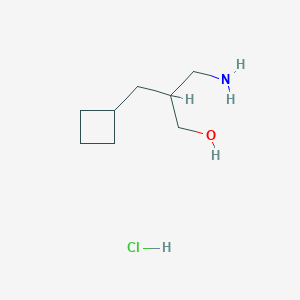

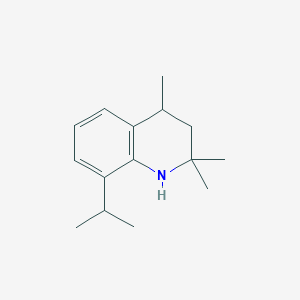
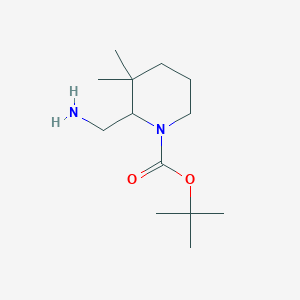
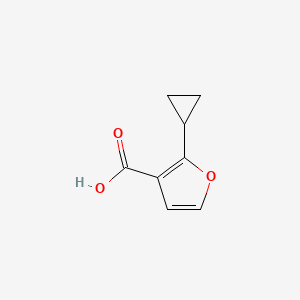
copper(I)](/img/structure/B1528346.png)

![2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528348.png)


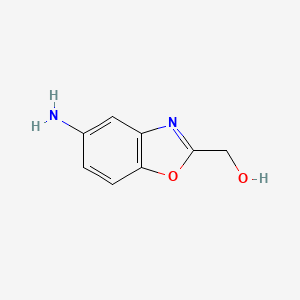
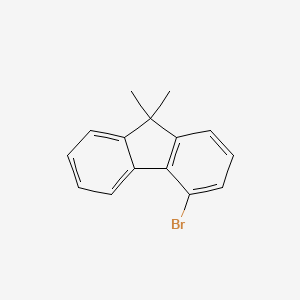
![O-[2-(propan-2-yloxy)ethyl]hydroxylamine](/img/structure/B1528357.png)
